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Compound of Interest

Compound Name: Methyl 2,5-dibromobenzoate

Cat. No.: B1348774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2,5-dibromobenzoate is a valuable and versatile synthetic building block, primarily

utilized in the construction of complex organic molecules. Its di-bromo substituted benzene ring

offers two reactive sites for sequential or double cross-coupling reactions, enabling the

synthesis of a diverse range of biaryl and N-aryl compounds. This document provides detailed

application notes and experimental protocols for the use of methyl 2,5-dibromobenzoate in

two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling

and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry

and materials science for the synthesis of pharmaceuticals, agrochemicals, and functional

organic materials.

Physicochemical Properties
A summary of the key physicochemical properties of methyl 2,5-dibromobenzoate is

presented in the table below.[1]
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Property Value

Molecular Formula C₈H₆Br₂O₂

Molecular Weight 293.94 g/mol

Appearance White to orange to green powder/crystal

Melting Point 48-51 °C

Solubility
Slightly soluble in water; Soluble in common

organic solvents

CAS Number 57381-43-8

Application 1: Suzuki-Miyaura Cross-Coupling for
the Synthesis of Biphenyl Derivatives
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron

compound and an organohalide, widely employed for the synthesis of biaryl compounds.

Methyl 2,5-dibromobenzoate serves as an excellent substrate for this reaction, allowing for

the introduction of aryl or heteroaryl groups at the 2- and/or 5-positions.

General Reaction Scheme:
Experimental Protocol: Synthesis of Methyl 4'-methoxy-
[1,1'-biphenyl]-3-carboxylate
This protocol details the selective mono-arylation of methyl 2,5-dibromobenzoate with 4-

methoxyphenylboronic acid.

Materials:

Methyl 2,5-dibromobenzoate

4-Methoxyphenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)
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2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

Potassium phosphate (K₃PO₄)

Toluene, anhydrous

Water, degassed

Schlenk flask

Magnetic stirrer and heating mantle

Procedure:

To a flame-dried Schlenk flask, add methyl 2,5-dibromobenzoate (1.0 equiv), 4-

methoxyphenylboronic acid (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and

potassium phosphate (2.0 equiv).

Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three

times.

Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

Heat the reaction mixture to 100 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and water.

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the organic layer under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired methyl

4'-methoxy-[1,1'-biphenyl]-3-carboxylate.
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Quantitative Data: Representative Suzuki-Miyaura
Reactions

Aryl
Halide

Arylbo
ronic
Acid
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st
(mol%)

Ligand
(mol%)

Base
(equiv)

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

4-

Bromoa

nisole
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Acid

Pd(OAc

)₂ (2)

SPhos

(4)

K₃PO₄

(2.0)

Toluene

/H₂O

(5:1)

100 12 95

1-
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4-
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Pd(dppf

)Cl₂ (3)
-

K₂CO₃
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e/H₂O
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Note: Yields are representative and may vary based on specific substrate and reaction

conditions.

Experimental Workflow: Suzuki-Miyaura Coupling
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Reaction Setup
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Caption: General workflow for Suzuki-Miyaura coupling.
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Application 2: Buchwald-Hartwig Amination for the
Synthesis of N-Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine

with an aryl halide, providing a powerful method for the synthesis of N-aryl bonds. Methyl 2,5-
dibromobenzoate can be selectively mono- or di-aminated to generate a variety of substituted

aminobenzoates.

General Reaction Scheme:
Experimental Protocol: Synthesis of Methyl 2-
(morpholin-4-yl)-5-bromobenzoate
This protocol describes the selective mono-amination of methyl 2,5-dibromobenzoate with

morpholine.

Materials:

Methyl 2,5-dibromobenzoate

Morpholine

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Xantphos

Sodium tert-butoxide (NaOtBu)

Toluene, anhydrous

Schlenk tube

Magnetic stirrer and heating plate

Procedure:

To an oven-dried Schlenk tube under an inert atmosphere, add methyl 2,5-
dibromobenzoate (1.0 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
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Add anhydrous toluene, followed by morpholine (1.2 equiv) and sodium tert-butoxide (1.4

equiv).

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

Once the reaction is complete, cool the mixture to room temperature.

Dilute with ethyl acetate and filter through a pad of celite, washing with ethyl acetate.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the desired methyl

2-(morpholin-4-yl)-5-bromobenzoate.

Quantitative Data: Representative Buchwald-Hartwig
Amination Reactions
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Note: Yields are representative and may vary based on specific substrate and reaction

conditions.

Experimental Workflow: Buchwald-Hartwig Amination
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Reaction Setup (Inert Atmosphere)
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Caption: General workflow for Buchwald-Hartwig amination.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1348774?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application in Drug Discovery: Synthesis of
Bioactive Scaffolds
Methyl 2,5-dibromobenzoate is a key starting material for the synthesis of molecules with

therapeutic potential. For instance, the biphenyl scaffold, readily accessible through Suzuki-

Miyaura coupling, is a common feature in many kinase inhibitors. Furthermore, the products of

Buchwald-Hartwig amination are prevalent in a wide range of biologically active compounds.

Signaling Pathway Relevance: LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1) is an important epigenetic regulator and a promising

target in oncology. Inhibitors of LSD1, such as GSK2879552, have been shown to impact key

cancer-related signaling pathways.[2][3] LSD1 can regulate the PI3K/AKT pathway, a central

signaling node for cell survival and proliferation.[2][3][4] Additionally, LSD1 has been shown to

be a direct target of the oncoprotein c-Myc, forming a positive feedback loop that promotes

cancer cell growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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